Cas no 1016867-54-1 (2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one)

2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one
- NE38515
- 2-ethyl-1-(4-hydroxyiminopiperidin-1-yl)butan-1-one
- Z425449788
- AKOS000180021
- DTXSID801251319
- 1-(2-Ethyl-1-oxobutyl)-4-piperidinone 4-oxime
- EN300-41408
- Z317038472
- G20226
- 1016867-54-1
- 2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one
-
- インチ: 1S/C11H20N2O2/c1-3-9(4-2)11(14)13-7-5-10(12-15)6-8-13/h9,15H,3-8H2,1-2H3
- InChIKey: GTXCDUOIAGAAHO-UHFFFAOYSA-N
- SMILES: O=C(C(CC)CC)N1CC/C(/CC1)=N\O
計算された属性
- 精确分子量: 212.152477885g/mol
- 同位素质量: 212.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 52.9
2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-41408-10.0g |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95.0% | 10.0g |
$1346.0 | 2025-02-20 | |
1PlusChem | 1P019UV5-50mg |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95% | 50mg |
$124.00 | 2023-12-27 | |
Aaron | AR019V3H-500mg |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95% | 500mg |
$325.00 | 2025-02-10 | |
A2B Chem LLC | AV38721-50mg |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95% | 50mg |
$91.00 | 2024-04-20 | |
Aaron | AR019V3H-10g |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95% | 10g |
$1876.00 | 2023-12-16 | |
Aaron | AR019V3H-2.5g |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95% | 2.5g |
$870.00 | 2023-12-16 | |
A2B Chem LLC | AV38721-5g |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95% | 5g |
$991.00 | 2024-04-20 | |
TRC | B433743-50mg |
2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B433743-500mg |
2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 500mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-41408-5.0g |
2-ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one |
1016867-54-1 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-oneに関する追加情報
Research Brief on 2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one (CAS: 1016867-54-1)
2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one (CAS: 1016867-54-1) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to synthesize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery and development.
The compound, with its unique structural features, has been investigated for its role in modulating specific biological pathways. Recent literature suggests that 2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one may exhibit inhibitory effects on certain enzymes or receptors, making it a promising candidate for targeting diseases such as cancer, neurodegenerative disorders, or infectious diseases. Researchers have employed advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking to elucidate its mechanism of action and optimize its pharmacological profile.
One of the most notable studies published in the past year explored the compound's potential as a protease inhibitor. The research demonstrated that 2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one could effectively bind to the active site of a target protease, thereby inhibiting its activity. This finding opens new avenues for the development of antiviral or anticancer agents, as proteases play critical roles in viral replication and tumor progression. Further in vitro and in vivo studies are warranted to validate these findings and assess the compound's safety and efficacy.
In addition to its therapeutic potential, recent advancements in synthetic chemistry have improved the scalability and yield of 2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one production. Novel synthetic routes, including catalytic asymmetric synthesis and green chemistry approaches, have been reported, offering more efficient and environmentally friendly methods for large-scale manufacturing. These developments are crucial for translating laboratory findings into clinically viable drugs.
Despite the promising results, challenges remain in the development of 2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Collaborative efforts between academia and industry will be essential to overcome these hurdles and accelerate the compound's progression into clinical trials.
In conclusion, 2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one (CAS: 1016867-54-1) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique chemical structure and biological activities offer numerous opportunities for drug discovery, while recent synthetic advancements enhance its feasibility for industrial application. Continued research and collaboration will be key to unlocking its full potential and bringing novel therapeutics to patients in need.
1016867-54-1 (2-Ethyl-1-4-(hydroxyimino)piperidin-1-ylbutan-1-one) Related Products
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)




